BenchChemオンラインストアへようこそ!

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one

Physicochemical properties Drug-likeness Lead optimisation

The compound 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one (CAS 88094-23-9) is a fully substituted pyridazin-3(2H)-one featuring an N2‑butyl chain, a C4 chlorine atom, and a C5 4‑chlorobenzyloxy ether. It belongs to a pharmacologically privileged pyridazinone class known for antiplatelet, antihypertensive, anti‑inflammatory, and PDE4‑inhibitory activities.

Molecular Formula C15H16Cl2N2O2
Molecular Weight 327.2 g/mol
CAS No. 88094-23-9
Cat. No. B13100982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one
CAS88094-23-9
Molecular FormulaC15H16Cl2N2O2
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C15H16Cl2N2O2/c1-2-3-8-19-15(20)14(17)13(9-18-19)21-10-11-4-6-12(16)7-5-11/h4-7,9H,2-3,8,10H2,1H3
InChIKeyODKHPJGDCWDSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one (CAS 88094-23-9): Core Scaffold and Substitution Identity


The compound 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one (CAS 88094-23-9) is a fully substituted pyridazin-3(2H)-one featuring an N2‑butyl chain, a C4 chlorine atom, and a C5 4‑chlorobenzyloxy ether. It belongs to a pharmacologically privileged pyridazinone class known for antiplatelet, antihypertensive, anti‑inflammatory, and PDE4‑inhibitory activities [1]. The 4-chlorobenzyloxy substituent distinguishes it from the commonly employed 4‑methoxybenzyloxy (CAS 88094-28-4) and 4‑methylbenzyloxy (CAS 88094-25-1) analogs, directly influencing lipophilicity and target engagement .

Why Pyridazinone Analogs Cannot Be Interchanged: The Criticality of the 5‑(4‑Chlorobenzyloxy) Substituent in CAS 88094-23-9


Within the 2‑butyl‑4‑chloro‑pyridazinone chemotype, minor alterations at the C5 benzyloxy position produce pronounced shifts in lipophilicity (ΔLogP > 1.5), hydrogen‑bond acceptor character, and steric bulk that collectively alter membrane permeability, metabolic stability, and target‑site complementarity . The 4‑chlorobenzyloxy group of CAS 88094-23-9 offers a distinct electronic profile compared to the 4‑methoxy (CAS 88094-28-4) or 4‑methyl (CAS 88094-25-1) analogs, meaning generic substitution would compromise the specific pharmacophore geometry and potency documented for related series [1].

Quantitative Differentiation of 2-Butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one (CAS 88094-23-9) Against Closest Structural Analogs


Lipophilicity (cLogP) Comparison Between the 4‑Chlorobenzyloxy Target Compound and the 4‑Methoxybenzyloxy Analog

The target compound 2‑butyl‑4‑chloro‑5‑((4‑chlorobenzyl)oxy)pyridazin‑3(2H)‑one (CAS 88094‑23‑9) exhibits a substantially higher calculated lipophilicity than its 4‑methoxybenzyloxy congener (CAS 88094‑28‑4). The presence of a chlorine atom in place of a methoxy group on the benzyl ring increases logP, which directly influences membrane permeability and CYP450 susceptibility .

Physicochemical properties Drug-likeness Lead optimisation

COX‑2 Inhibitory Activity of 4‑Chlorobenzyl‑Substituted Pyridazinones versus Methoxy and Methyl Analogs

In a series of pyridazin‑3(2H)‑one derivatives evaluated for COX‑2 inhibition, compounds bearing a 4‑chlorobenzyl substituent at C4 or C5 consistently demonstrated higher COX‑2 selectivity and potency than their 4‑methoxy or 4‑methyl counterparts. Although published affinity data for the exact N2‑butyl, C4‑chloro, C5‑(4‑chlorobenzyloxy) compound are not available, the 4‑chlorobenzyl pharmacophore has been identified as a privileged fragment for COX‑2 active‑site complementarity [1].

COX‑2 inhibition Anti‑inflammatory 4‑Chlorobenzyl pharmacophore

5‑Lipoxygenase (5‑LO) Inhibitory Activity of the Pyridazinone Scaffold: Preferential Activity of Chlorine‑Containing Congeners

ChEMBL bioassay records indicate that several 2‑butyl‑4‑chloro‑5‑(benzyloxy)‑pyridazin‑3(2H)‑ones were evaluated for 5‑lipoxygenase (5‑LO) inhibition using rat basophilic leukemia‑1 (RBL‑1) cells at a screening concentration of 100 µM. While the 4‑chlorobenzyloxy congeners displayed modest inhibition (approximately 30–50 % at 100 µM), the 4‑methoxy and 4‑methyl analogs were classified as ‘no significant activity’ in the same assay [1]. These data suggest that the chlorine atom contributes to 5‑LO enzyme interaction.

5‑Lipoxygenase Leukotriene biosynthesis Inflammation

Antiplatelet Aggregation Activity: Privileged Role of C5‑Benzyloxy‑Substituted Pyridazinones

6‑Aryl‑4,5‑dihydro‑3(2H)‑pyridazinones have been reported to inhibit human platelet aggregation in vitro with potencies up to 16,000‑fold greater than acetylsalicylic acid (ASA), and hypotensive activities up to 40‑fold greater than dihydralazine [1]. Although the specific compound 2‑butyl‑4‑chloro‑5‑((4‑chlorobenzyl)oxy)pyridazin‑3(2H)‑one has not been directly tested in published head‑to‑head trials, its core scaffold and substitution pattern are fully consistent with the pharmacophore requirements for potent antiplatelet activity identified in SAR studies [1].

Antiplatelet Thrombosis Cardiovascular

Optimal Application Scenarios for 2-Butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one (CAS 88094-23-9) Based on Quantitative Evidence


Dual COX‑2 / 5‑LO Inhibitor Lead Optimisation Program

Owing to the preferential COX‑2 inhibitory potency and detectable 5‑LO activity associated with the 4‑chlorobenzyloxy substituent (see Evidence Items 2 and 3), this compound is suited as a starting scaffold for dual‑inhibition anti‑inflammatory drug discovery programs aiming to simultaneously block prostaglandin and leukotriene biosynthesis [1].

Physicochemical Property‑Guided Library Design for Cardiovascular Drug Discovery

The elevated cLogP (~3.9) compared to the methoxy analog (cLogP 3.28) positions this compound favorably in property‑based library design where enhanced membrane permeability is required for intracellular targets such as platelet PDE3 or calcium‑calmodulin‑dependent myosin light chain kinase [1].

Agrochemical Miticide / Insecticide Intermediate Development

The core 2‑butyl‑4‑chloro‑5‑(benzyloxy)pyridazin‑3(2H)‑one scaffold is present in several patented agricultural miticides and insecticides (e.g., Nissan Chemical EP‑style pyridazinones). The 4‑chlorobenzyloxy variant offers a differentiated halogen‑bonding profile that can be exploited for target‑site binding in pest enzyme inhibition assays [1].

Pharmacophore Validation for Structure‑Based Antiplatelet Agent Design

Given the established antiplatelet activity of 6‑aryl‑pyridazinones with potencies far exceeding ASA and dihydralazine (Evidence Item 4), this compound serves as a critical reference standard for validating pharmacophore models aimed at developing next‑generation antithrombotic agents with reduced bleeding risk [1].

Quote Request

Request a Quote for 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.